Terbium(III) fluoride

Description

Properties

CAS No. |

13708-63-9 |

|---|---|

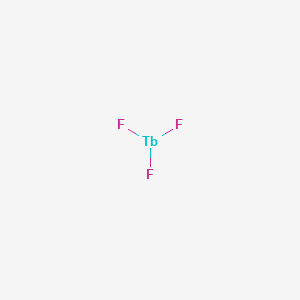

Molecular Formula |

F3Tb |

Molecular Weight |

215.92056 g/mol |

IUPAC Name |

terbium(3+);trifluoride |

InChI |

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 |

InChI Key |

LKNRQYTYDPPUOX-UHFFFAOYSA-K |

SMILES |

F[Tb](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Tb+3] |

Other CAS No. |

13708-63-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Terbium Iii Fluoride

Wet Chemical Synthesis Routes

Wet chemical methods for synthesizing Terbium(III) fluoride (B91410) involve reactions in a solution, offering control over particle size and morphology. These techniques are particularly valuable for producing nano-sized materials with specific properties.

Co-precipitation Techniques for Terbium(III) Fluoride Precursors

Co-precipitation is a widely used method for synthesizing precursors that can then be converted to this compound. This technique involves the simultaneous precipitation of a terbium salt and other components from a solution to form a homogeneous precursor. mdpi.com

One common approach involves reacting a terbium salt solution, such as terbium chloride (TbCl₃), with a precipitating agent like ammonium (B1175870) bicarbonate (NH₄HCO₃) and a fluorine source such as hydrofluoric acid (HF). researchgate.netscispace.com The resulting precipitate is a hydrated form of this compound (TbF₃·nH₂O). researchgate.netscispace.com The use of a dispersant, like ammonium sulfate (B86663) ((NH₄)₂SO₄), can be employed to control the particle size and prevent agglomeration of the precursor particles. mdpi.com The co-precipitation process is typically carried out at room temperature with controlled addition of the precipitant to ensure uniformity. mdpi.com The resulting precursor is then washed, dried, and calcined at elevated temperatures to yield the final this compound product. mdpi.com

| Parameter | Description | Reference |

| Starting Materials | Terbium nitrate (B79036) (Tb(NO₃)₃), Aluminum nitrate (Al(NO₃)₃·9H₂O) | mdpi.com |

| Precipitant | Ammonium bicarbonate (NH₄HCO₃) solution (1.5 mol/L) | mdpi.com |

| Dispersant | Ammonium sulfate ((NH₄)₂SO₄) solution | mdpi.com |

| Reaction Technique | Reverse-strike at a dripping speed of 20 mL/min | mdpi.com |

| Post-treatment | Washing with deionized water and ethanol, drying at 70°C, calcination at 1100°C for 4 hours | mdpi.com |

Hydrothermal and Solvothermal Synthesis of this compound Nanocrystals

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials, including this compound nanocrystals, from solutions at elevated temperatures and pressures. researchgate.netacs.org These methods allow for precise control over the size, shape, and crystal structure of the resulting nanoparticles. researchgate.netacs.org

In a typical hydrothermal synthesis, a terbium salt is reacted with a fluoride source in an aqueous solution within a sealed autoclave. researchgate.netacs.org The reaction is carried out at temperatures ranging from 180°C to 240°C for several hours. acs.org The use of additives, such as trisodium (B8492382) citrate (B86180), can influence the morphology of the final product. acs.org This method has been successfully used to synthesize various lanthanide fluoride (LnF₃) nano- and microcrystals with different structures and morphologies. researchgate.netacs.org

| Parameter | Description | Reference |

| Method | Hydrothermal/Solvothermal | researchgate.netacs.org |

| Reactants | Lanthanide salts, Sodium borofluoride (NaBF₄) as fluoride source | acs.org |

| Additive | Trisodium citrate (for morphology control) | acs.org |

| Advantage | Facile, effective, and environmentally friendly | researchgate.netacs.org |

| Products | LnF₃ (Ln = La to Lu) nano-/microcrystals with hexagonal and orthorhombic structures | researchgate.netacs.org |

Sonochemical Synthesis of this compound Nanostructures

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. rsc.org The process relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with extremely high temperatures and pressures. rsc.orgnih.gov This method provides a unique route for the preparation of nanostructured materials without the need for high bulk temperatures or pressures. rsc.org

For the synthesis of this compound nanostructures, an aqueous solution containing a terbium salt, such as terbium nitrate, and a fluoride source is subjected to ultrasonic irradiation. researchgate.net This technique has been successfully employed to synthesize this compound nanopeanuts without the use of any templates or organic additives. researchgate.net

| Parameter | Description | Reference |

| Principle | Acoustic cavitation leading to localized high temperatures and pressures | rsc.orgnih.gov |

| Advantage | Synthesis of nanomaterials without bulk high temperatures or pressures | rsc.org |

| Example | Synthesis of TbF₃ nanopeanuts from terbium nitrate and fluoroborate solution | researchgate.net |

| Characterization | X-ray diffraction, scanning electron microscopy, transmission electron microscopy, photoluminescence spectra | researchgate.net |

Dehydration Processes of Hydrated this compound

The synthesis of anhydrous this compound often involves the initial formation of a hydrated compound, TbF₃·nH₂O, which then requires a dehydration step. researchgate.netscispace.comrare-earths.net The removal of water molecules must be carefully controlled to prevent the formation of terbium oxyfluoride (TbOF) through hydrolysis at high temperatures. rare-earths.net

Two primary methods are employed for the dehydration of hydrated this compound:

Vacuum Heating: The hydrated fluoride is heated in a vacuum. To be effective, the vacuum should be higher than 0.133 Pa, and the temperature should be at least 300°C. rare-earths.net

Dehydration in a Hydrogen Fluoride Atmosphere: The hydrated compound is heated in a stream of dry hydrogen fluoride (HF) gas. rare-earths.net This method has the added benefit of further fluorinating the material during dehydration, ensuring a high-quality anhydrous product. The final dehydration temperature in this process is typically between 600°C and 650°C. rare-earths.net

Thermal analysis techniques are used to determine the appropriate temperature ranges for the dehydration process. researchgate.netscispace.com

| Dehydration Method | Conditions | Advantages/Considerations | Reference |

| Vacuum Heating | Vacuum > 0.133 Pa, Temperature ≥ 300°C | Avoids high-temperature hydrolysis and formation of TbOF. | rare-earths.net |

| Hydrogen Fluoride Atmosphere | Dry HF gas flow, Final Temperature: 600-650°C | Further fluorinates the product, ensuring high quality. Requires corrosion-resistant equipment (e.g., nickel-based alloys). | rare-earths.net |

Solid-State Synthesis and Fluorination Reactions

Solid-state synthesis methods involve reactions between solid reactants at high temperatures to produce the desired compound.

High-Temperature Solid-State Reactions for Anhydrous this compound

Anhydrous this compound can be prepared through high-temperature solid-state reactions. researchgate.net A common method is the fluorination of terbium oxide (Tb₄O₇) using a fluorinating agent like ammonium bifluoride (NH₄HF₂). researchgate.net

This reaction is typically carried out in a tube furnace. The parameters influencing the fluorination process, such as the reaction temperature, the stoichiometric excess of the fluorinating agent, and the reaction time, are crucial for achieving a complete conversion to anhydrous TbF₃. researchgate.net Thermogravimetric and differential thermal analyses have shown that the fluorination of Tb₄O₇ by NH₄HF₂ occurs in the temperature range of 350°C to 500°C. researchgate.net

| Parameter | Description | Reference |

| Reactants | Terbium oxide (Tb₄O₇), Ammonium bifluoride (NH₄HF₂) | researchgate.net |

| Reaction Type | Solid-state fluorination | researchgate.net |

| Temperature Range | 350°C to 500°C (determined by thermal analysis) | researchgate.net |

| Studied Parameters | Fluorination temperature, excess of NH₄HF₂, reaction time | researchgate.net |

Fluorination of Terbium Oxides with Ammonium Bifluoride

A common and effective method for synthesizing this compound involves the fluorination of terbium oxides using ammonium bifluoride (NH₄HF₂). This process is part of a broader class of solid-state reactions that have been successfully employed for the synthesis of various metal fluorides. The reaction between terbium oxide (most commonly Tb₄O₇ or Tb₂O₃) and ammonium bifluoride typically proceeds by heating a mixture of the two reactants.

The general reaction can be conceptualized in multiple steps. Initially, at lower temperatures, the ammonium bifluoride reacts with the terbium oxide to form an intermediate ammonium terbium fluoride complex. As the temperature is increased, this intermediate complex decomposes to yield the final this compound product, along with ammonia (B1221849) and water vapor.

Studies on similar systems, such as the fluorination of scandium oxide (Sc₂O₃) with ammonium bifluoride, have shown that the process begins at room temperature with the formation of an ammonium metal fluoride complex, in that case, (NH₄)₃ScF₆. nih.gov As the temperature increases, a series of decomposition reactions occur, leading to the formation of intermediate fluorides before the final metal fluoride is obtained. nih.gov For instance, the fluorination of thorium oxide (ThO₂) with ammonium bifluoride has been shown to produce ThF₄ after heating the intermediate ammonium thorium fluoride salt. researchgate.netresearchgate.net The optimal conditions, including the molar ratio of reactants and the heating profile, are crucial for achieving a high yield and purity of the final product.

Investigation of Terbium Tetrafluoride Thermal Decomposition and Fluorination Systems

The thermal decomposition of terbium(IV) fluoride (TbF₄) presents another route for the formation of terbium-containing fluorides, including mixed-valence species and ultimately TbF₃. Terbium(IV) fluoride is a strong oxidizing and fluorinating agent. wikipedia.org When heated, it decomposes, releasing fluorine gas and forming this compound. wikipedia.org

The decomposition reaction can be represented as: 2 TbF₄(s) → 2 TbF₃(s) + F₂(g)

Research has shown that the thermal decomposition of terbium tetrafluoride occurs at temperatures in the range of 330-430°C in a vacuum. iaea.orgosti.gov This property of TbF₄ has been utilized in the synthesis of mixed-valence terbium fluorides. iaea.org For example, the reaction of TbF₄ with potassium chloride and fluorine can produce the mixed-valence compound KTb₃F₁₂. wikipedia.org

Formation of Mixed-Valence Terbium Fluorides via Solid-State Methods

Solid-state synthesis methods have been successfully employed to create mixed-valence terbium fluorides, which contain terbium in both the +3 and +4 oxidation states. These materials are of interest due to their unique magnetic and electronic properties.

The thermal instability of terbium(IV) fluoride has been a key factor in the synthesis of these compounds. researchgate.net For instance, the thermal decomposition of TbF₄ has been used to synthesize mixed-valence fluorides like KTb₃F₁₂. iaea.org Another example is the formation of Rb₂AlTb₃F₁₆ through the reaction of a mixture of rubidium fluoride, aluminum fluoride, and terbium(IV) fluoride. wikipedia.org Similarly, the compound RbAl₂Tb₄F₂₂ was synthesized by the direct fluorination of a stoichiometric mixture of RbCl, AlF₃, and TbF₄ at 650°C under a pure fluorine gas flow. researchgate.net These syntheses demonstrate the utility of solid-state reactions and the reactivity of terbium(IV) fluoride in creating complex fluoride materials with specific crystal structures and properties. iaea.orgresearchgate.net

Advanced Thin Film Deposition Techniques

The fabrication of high-quality this compound thin films is crucial for their integration into optical and electronic devices. Atomic Layer Deposition (ALD) has emerged as a key technique for this purpose, offering precise thickness control and conformality.

Atomic Layer Deposition (ALD) of this compound Thin Films

Atomic layer deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. drexel.edu It allows for the deposition of uniform and conformal films with atomic-level precision. An ALD process for this compound has been developed, enabling the growth of high-purity thin films for various applications. aip.orgmaterials-science.infomaterials-science.info

The choice of chemical precursors is a critical aspect of developing a successful ALD process. harvard.edu For the ALD of this compound, a common terbium precursor is tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III) (Tb(thd)₃). aip.orgresearchgate.netresearchgate.net This organometallic compound is sufficiently volatile and thermally stable for ALD applications. abcr.com

As a fluorine source, titanium tetrafluoride (TiF₄) has been used in conjunction with Tb(thd)₃. aip.orgresearchgate.netresearchgate.net The use of metal fluorides like TiF₄ as the fluorine source can sometimes lead to the incorporation of the metal cation (in this case, titanium) as an impurity in the deposited film. researchgate.net However, in the case of the TbF₃ ALD process using Tb(thd)₃ and TiF₄, it has been demonstrated that under optimized conditions, exceptionally pure TbF₃ films can be deposited with titanium content below the detection limit. aip.org

Table 1: Precursors for ALD of this compound

| Precursor Type | Chemical Name | Formula |

|---|---|---|

| Terbium Precursor | tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III) | Tb(C₁₁H₁₉O₂)₃ |

Data sourced from multiple studies on ALD of metal fluorides. aip.orgresearchgate.netresearchgate.net

The properties of the deposited this compound films, particularly their crystallinity, are highly dependent on the ALD process parameters. The deposition temperature is a key variable influencing the film structure.

In the ALD process using Tb(thd)₃ and TiF₄, the deposition temperature was varied between 175 and 350 °C. aip.orgmaterials-science.infomaterials-science.info At lower temperatures (e.g., 175 °C), the process yields weakly crystalline films. aip.org As the deposition temperature is increased, the films become strongly crystalline with an orthorhombic structure. aip.org

The films deposited at higher temperatures (275–350 °C) were found to be exceptionally pure, with low levels of carbon, oxygen, and hydrogen impurities, and negligible titanium contamination. aip.orgmaterials-science.infomaterials-science.info The growth rate of the films is also temperature-dependent. For instance, at 300 °C, the film thickness grows almost linearly with the number of ALD cycles. aip.org The density of the films deposited at higher temperatures is approximately 7.0 g/cm³, which is close to the bulk density of TbF₃ (7.23 g/cm³). aip.org

Table 2: Influence of Deposition Temperature on TbF₃ Film Properties in ALD

| Deposition Temperature (°C) | Film Crystallinity | Impurity Levels (C, O, H) | Titanium Content (at. %) |

|---|---|---|---|

| 175 | Weakly crystalline | Higher | Detected |

| 200 - 225 | Increasingly crystalline | Moderate | Detected |

Data compiled from studies on the ALD of TbF₃ thin films. aip.orgmaterials-science.infomaterials-science.info

Chemical Vapor Deposition (CVD) of this compound Materials

Chemical Vapor Deposition (CVD) is a crucial technique for creating thin films with controlled properties, particularly in the electronics and optics industries. samaterials.com this compound is utilized in CVD processes to produce high-purity thin films. samaterials.comstanfordmaterials.com These films are integral to the fabrication of semiconductor devices, where precision and performance are paramount. samaterials.com The exceptional optical and electrical characteristics of TbF₃, such as high transparency in the visible and near-infrared regions, make it an invaluable material for optical coatings, filters, and lenses. samaterials.com The ability of this compound to form smooth and uniform thin films allows for precise control over the film's thickness and composition, which is critical for the manufacturing of advanced semiconductor and optoelectronic devices. samaterials.com

Physical Vapor Deposition (PVD) and Sputtering Target Applications for Thin Films

Physical Vapor Deposition (PVD) processes also benefit from the use of this compound, especially in the creation of coatings with enhanced wear resistance and desirable optical characteristics. samaterials.comstanfordmaterials.com In PVD, a primary method for thin film deposition is sputtering. americanelements.com This process involves the bombardment of a target material, in this case, this compound, with ions, which causes the ejection of atoms that then deposit onto a substrate, forming a thin film. americanelements.com

This compound sputtering targets are used in a variety of applications, including decorative coatings, functional coatings, and flat panel displays. sputtertargets.net These targets are fabricated from high-purity this compound material. stanfordmaterials.comsputtertargets.net The quality of the deposited film is directly related to the purity of the sputtering target. stanfordmaterials.comsputtertargets.net High-purity TbF₃ sputtering targets ensure the production of high-quality thin films for various applications, including optics and electronics. stanfordmaterials.comsputtertargets.net

| Deposition Technique | Application of this compound | Key Benefits |

| Chemical Vapor Deposition (CVD) | Creation of thin films for electronics and optics. samaterials.com | High-purity films, controlled properties, smooth and uniform layers. samaterials.comstanfordmaterials.com |

| Physical Vapor Deposition (PVD) | Creation of coatings with enhanced wear resistance and desirable optical characteristics. samaterials.com | Enhanced wear resistance, specific optical properties. samaterials.com |

| Sputtering (a PVD method) | Deposition of thin films for optics, decorative coatings, and displays. stanfordmaterials.comsputtertargets.net | High-quality deposited films from high-purity targets. stanfordmaterials.comsputtertargets.net |

Single Crystal Growth Methods

The production of large, high-quality single crystals is essential for various technological applications, particularly in laser technology. nih.gov

Bridgman Technique for Terbium-Containing Fluoride Single Crystals

The Bridgman technique is a widely adopted method for growing single crystals of various materials, including fluorides. mdpi.com This method involves melting a polycrystalline material in a crucible and then slowly cooling it from one end to initiate crystallization. wikipedia.org A seed crystal can be used to control the crystallographic orientation of the resulting single crystal. wikipedia.org

While direct references to the growth of pure TbF₃ single crystals using the Bridgman method are scarce in the provided results, the growth of related terbium-containing fluoride crystals, such as LiTbF₄, has been successfully demonstrated using this technique. nih.gov In one study, a high-quality LiTbF₄ single crystal was grown using the vertical Bridgman method combined with a laser-sealed platinum crucible technique. nih.gov This approach effectively created a stable, anaerobic, and anhydrous environment, crucial for preventing contamination. nih.gov

Challenges in Oxygen-Incorporated Impurity Control during Crystal Growth

A significant challenge in the growth of fluoride crystals is the prevention of oxygen and moisture contamination. nih.gov Fluoride compounds readily react with oxygen and moisture, leading to the incorporation of oxygen and hydroxyl impurities that severely degrade the quality of the crystal. nih.gov Maintaining a dry and anaerobic environment is therefore critical during both the synthesis of the raw material and the crystal growth process. nih.gov

The use of reactive gases like hydrogen fluoride (HF) or carbon tetrafluoride (CF₄) can help prevent the degradation of fluoride crystals. nih.gov However, these gases can be corrosive to the equipment. nih.gov The crucible vacuum-sealing technique is an effective way to establish an anaerobic and anhydrous environment, minimizing impurities during crystal growth. nih.gov For instance, in the growth of LiTbF₄, sealing the raw materials in a platinum crucible under high vacuum conditions was shown to be effective in controlling the composition and purity of the melt. nih.gov

Flux Growth Techniques for Complex Terbium Fluorides

The flux method is another important technique for crystal growth, where a solvent, known as a flux, is used to dissolve the starting materials. wikipedia.org The desired compound then crystallizes from this molten solution as it cools. wikipedia.org This method is particularly useful for growing complex compositions and for discovering new materials, as it facilitates crystallization at temperatures below the melting point of the target compound. rsc.orgnih.gov

Flux growth has been successfully employed to grow cubic Tb₂O₃ single crystals. researchgate.net While the direct application to complex terbium fluorides is not detailed in the provided search results, the principle remains applicable. The choice of flux is critical and depends on the specific elements involved. nih.gov For fluoride-based fluxes, crucible materials like silver are preferred as they are substantially inert. rsc.org The flux method offers synthetic flexibility, allowing for the preparation of new complex compositions and the stabilization of phases with limited stability. rsc.org

| Crystal Growth Method | Description | Application Example | Key Challenges/Considerations |

| Bridgman Technique | Directional solidification of a melt in a crucible. wikipedia.org | Growth of LiTbF₄ single crystals. nih.gov | Control of temperature gradient; prevention of contamination. nih.govwikipedia.org |

| Oxygen Impurity Control | Maintaining an anaerobic and anhydrous environment. nih.gov | Use of vacuum-sealed crucibles and reactive gas atmospheres. nih.gov | Corrosiveness of reactive gases; maintaining a perfect seal. nih.gov |

| Flux Growth | Dissolving reactants in a molten salt (flux) and crystallizing upon cooling. wikipedia.org | Growth of cubic Tb₂O₃ single crystals. researchgate.net | Selection of an appropriate and non-reactive flux and crucible. rsc.orgnih.gov |

Structural Elucidation and Crystallography of Terbium Iii Fluoride Systems

Crystal Structures of Terbium(III) Fluoride (B91410) Phases (e.g., Orthorhombic Pnma)

Terbium(III) fluoride is known to crystallize in an orthorhombic structure, specifically the β-YF₃ type, which belongs to the space group Pnma (No. 62). iaea.orgmaterialsproject.orgaip.org In this structure, each unit cell contains four formula units of TbF₃. iaea.org The terbium ions (Tb³⁺) exhibit a Cₛ site symmetry. aip.org This orthorhombic phase is the stable form at room temperature. kek.jp The crystal structure consists of distorted tricapped trigonal prisms of TbF₉.

Below is a table summarizing the crystallographic data for the orthorhombic phase of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iaea.orgmaterialsproject.orgaip.org |

| Space Group | Pnma (No. 62) | iaea.orgmaterialsproject.orgaip.org |

| Lattice Parameters | a = 6.465 Å | materialsproject.org |

| b = 6.966 Å | ||

| c = 4.446 Å | ||

| Formula Units (Z) | 4 | iaea.org |

| Calculated Density | 7.16 g/cm³ | materialsproject.org |

Investigation of Mixed-Valence Terbium(III)/(IV) Fluoride Crystal Structures

Research has led to the synthesis and characterization of several mixed-valence terbium(III)/(IV) fluorides. These compounds exhibit unique crystal structures due to the presence of terbium in two different oxidation states.

KTb₃F₁₂ : This compound crystallizes in the tetragonal system with the space group I4/m (No. 87). researchgate.netiaea.org Its structure features ferromagnetic infinite chains of edge-sharing (TbF₈)⁴⁻ dodecahedra, which are arranged in a tetragonal packing with antiferromagnetic ordering between adjacent chains. iaea.org These chains are linked by distorted (TbF₈)⁵⁻ cubes surrounding the Tb³⁺ ions. iaea.org

Rb₂AlTb₃F₁₆ : This material crystallizes in the hexagonal system with the space group P6₃/mmc (No. 194). researchgate.netiaea.org Its three-dimensional framework is built from layers of (Tb₃F₁₆)⁵⁻ stacked along the c-axis, which are further linked by isolated (AlF₆)³⁻ octahedra. researchgate.net The (Tb₃F₁₆)⁵⁻ layers are composed of edge-sharing (Tb₃F₂₂)¹¹⁻ units, formed by three monocapped square antiprisms (TbF₉). researchgate.netiaea.org

RbAl₂Tb₄F₂₂ : This compound has a tetragonal crystal structure with the space group I4/mmm (No. 139). researchgate.netiaea.org The structure is characterized by chains of edge-sharing TbF₈ dodecahedra. These chains are arranged in a tetragonal packing and are interconnected by sharing vertices, forming a three-dimensional framework. iaea.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| KTb₃F₁₂ | Tetragonal | I4/m | Chains of edge-sharing (TbF₈)⁴⁻ dodecahedra and distorted (TbF₈)⁵⁻ cubes. | researchgate.netiaea.org |

| Rb₂AlTb₃F₁₆ | Hexagonal | P6₃/mmc | Layers of (Tb₃F₁₆)⁵⁻ units linked by (AlF₆)³⁻ octahedra. | researchgate.netiaea.org |

| RbAl₂Tb₄F₂₂ | Tetragonal | I4/mmm | Chains of edge-sharing TbF₈ dodecahedra forming a 3D framework. | researchgate.netiaea.org |

Structural Analysis of Doped this compound Host Lattices

Doping TbF₃ with other ions, or incorporating Tb³⁺ into other fluoride host lattices, significantly influences the structural and photoluminescent properties of the material.

When Tb³⁺ ions are introduced as dopants into a host lattice, they typically substitute the host cations. For instance, in CaF₂, which has a cubic fluorite structure, trivalent lanthanide ions like Tb³⁺ can substitute for Ca²⁺ ions. aip.org The ionic radius of Tb³⁺ (1.04 Å) is compatible with that of Ca²⁺ (1.12 Å) in an eight-coordination system, facilitating this substitution. aip.org To maintain charge neutrality, interstitial F⁻ ions are often incorporated, which can lead to various local symmetries around the Tb³⁺ ion, such as tetragonal or trigonal centers. aip.org

In YF₃, which is isostructural with TbF₃, dopant rare-earth ions substitutionally occupy the Y³⁺ site, which has a Cₛ point symmetry. psu.edu However, time-resolved emission studies have sometimes indicated the presence of multiple sites for activator ions, suggesting that some ions may occupy surface sites with a different local environment, especially in nanocrystals. psu.edu The local environment of Tb³⁺ ions can be probed using spectroscopic techniques, as the electronic transitions of Tb³⁺ are sensitive to the surrounding crystal field. researchgate.netresearchgate.net

The introduction of dopant ions with different ionic radii and charges compared to the host cations inevitably causes lattice distortion. researchgate.netsemanticscholar.org For example, when Tb³⁺ is doped into ZnO, it can induce lattice strain, altering the material's structural and electronic properties. researchgate.net Similarly, co-doping with ions like Li⁺ can further influence the lattice structure. researchgate.net

In sol-gel derived glass-ceramics containing CaF₂ nanocrystals co-doped with Tb³⁺ and Eu³⁺, the incorporation of these rare-earth ions into the CaF₂ lattice leads to local distortions. semanticscholar.org The charge compensation mechanism, involving interstitial F⁻ ions, can induce repulsion and further contribute to lattice strain. semanticscholar.org The Williamson-Hall method, which accounts for crystal imperfections and lattice distortion, is often used to more accurately determine crystallite sizes in such doped systems. semanticscholar.orgmdpi.com These structural changes, in turn, affect the photoluminescent properties of the material.

Structural Phase Transitions in this compound and Related Compounds

This compound exhibits a boundary feature regarding phase transitions at high temperatures. kek.jp While rare-earth fluorides like LaF₃ to NdF₃ are trigonal at room temperature and transition to superionic phases at high temperatures, and ErF₃ to LuF₃ are orthorhombic at room temperature and become trigonal at high temperatures, TbF₃ lies at the cusp of this behavior. kek.jp There is a possibility of a superionic conduction phase at high temperatures, though this has not been definitively clarified. kek.jp X-ray Absorption Fine Structure (XAFS) measurements on TbF₃ have shown a structural change occurring between 785°C and 800°C. kek.jp

In the related compound terbium(III) chloride (TbCl₃), a phase transition from a low-temperature orthorhombic structure (D₂h¹⁷) to a high-temperature tetragonal structure (D₄h¹⁴) occurs around 510°C. researchgate.net This transition involves a decrease in the coordination number of Tb(III) from 8 to 6. researchgate.net Polymorphic phase transitions have also been observed in terbium(IV) fluorides, such as BaTbF₆, which has a low-temperature triclinic form (α-BaTbF₆) and a high-temperature form isostructural with β-BaZrF₆. rsc.org

Application of X-ray Diffraction (XRD) and Neutron Diffraction in Structural Studies

X-ray diffraction (XRD) and neutron diffraction are indispensable techniques for the structural characterization of this compound and its related compounds. researchgate.netresearchgate.netresearchgate.net

X-ray Diffraction (XRD) is a standard laboratory technique used to determine the crystal structure, including lattice parameters and space group, of crystalline materials. mdpi.com Single-crystal XRD provides detailed information on molecular conformation, packing, and bonding. researchgate.netmdpi.com Powder XRD is used to identify crystalline phases and can track structural changes like phase transitions under non-ambient conditions. researchgate.netmdpi.com For example, XRD has been used to confirm the orthorhombic Pnma structure of TbF₃ and to identify the phases in doped systems like Tb³⁺/Eu³⁺ co-doped glass-ceramics. aip.orgpsu.edumdpi.com

Neutron Diffraction is a powerful complementary technique to XRD. mdpi.comnmi3.eu Neutrons interact with atomic nuclei, making them particularly sensitive to the positions of light atoms like fluorine, which can be difficult to locate accurately with XRD. mdpi.comnmi3.eu Furthermore, because neutrons have a magnetic moment, they can be used to determine the magnetic structure of materials. iaea.orgnmi3.eu Neutron powder diffraction has been crucial in determining the magnetic ordering in mixed-valence compounds like KTb₃F₁₂ and in studying the magnetic structures of one-dimensional fluorides like Li₂TbF₆, K₂TbF₆, and Rb₂TbF₆. iaea.orgresearchgate.net The combination of X-ray and neutron diffraction data, often analyzed using the Rietveld refinement method, provides a comprehensive understanding of both the crystal and magnetic structures of these complex fluoride systems. iaea.orgresearchgate.net

Spectroscopic Investigations and Electronic Transitions in Terbium Iii Fluoride

Luminescence Spectroscopy of Terbium(III) Ions

Luminescence spectroscopy provides deep insights into the excited state dynamics of Tb³⁺ ions within the TbF₃ crystal lattice.

The photoluminescence of Terbium(III) fluoride (B91410) is characterized by distinct excitation and emission spectra that reveal the energy levels involved in its light-emitting process. When excited by ultraviolet (UV) radiation, TbF₃ emits a bright, blue-green light. ontosight.ai

The excitation spectrum, obtained by monitoring the dominant green emission at approximately 543-545 nm, shows characteristic f-f transition lines within the 4f⁸ configuration of the Tb³⁺ ion. researchgate.net The emission spectrum, under UV excitation, typically exhibits four prominent emission bands corresponding to transitions from the excited ⁵D₄ level to the ⁷Fₙ ground state multiplets. researchgate.netnih.gov These transitions are:

⁵D₄ → ⁷F₆ (around 489 nm) researchgate.netnih.gov

⁵D₄ → ⁷F₅ (around 543-545 nm) researchgate.netnih.gov

⁵D₄ → ⁷F₄ (around 586-589 nm) researchgate.netnih.gov

⁵D₄ → ⁷F₃ (around 618-622 nm) researchgate.netnih.gov

The most intense of these is the green emission originating from the ⁵D₄ → ⁷F₅ transition. researchgate.netjetir.org The exact peak positions can vary slightly depending on the specific crystal environment and measurement conditions. researchgate.netresearchgate.net For instance, in TbF₃ nanoparticles, emission lines have been observed at 491, 545, 588, and 620 nm. researchgate.net The 4f⁸-4f⁸ transitions of Tb³⁺ ions are shielded by the outer 5s and 5p electrons, making the luminescence spectra relatively insensitive to the host crystal field. nih.govmdpi.com

Table 1: Prominent Emission Peaks in Terbium(III) Fluoride

| Transition | Wavelength Range (nm) | Color |

|---|---|---|

| ⁵D₄ → ⁷F₆ | 489 - 491 | Blue-Green |

| ⁵D₄ → ⁷F₅ | 543 - 545 | Green |

| ⁵D₄ → ⁷F₄ | 586 - 589 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | 618 - 622 | Orange-Red |

This table is interactive. Click on the headers to sort the data.

Time-resolved emission spectroscopy is employed to study the lifetime of the excited states and the dynamics of luminescence decay. The decay time of the ⁵D₄ excited state in Tb³⁺ is a crucial parameter. In materials doped with Tb³⁺, the decay time for the green emission at 545 nm is typically in the millisecond (ms) range. For example, in a strontium-barium fluoride borate (B1201080) crystal doped with Tb³⁺, the decay time for the 545 nm emission was measured to be 2.58 ms (B15284909). mdpi.com

The decay dynamics can be influenced by factors such as the concentration of Tb³⁺ ions. At higher concentrations, a process known as cross-relaxation can occur, where an excited Tb³⁺ ion in the ⁵D₃ state non-radiatively transfers part of its energy to a neighboring ground-state Tb³⁺ ion. This process, represented as (⁵D₃, ⁷F₆) → (⁵D₄, ⁷F₀), efficiently populates the ⁵D₄ level while quenching the emission from the ⁵D₃ level. jetir.orgresearchgate.net This is why the green emission from the ⁵D₄ level often dominates the spectrum in materials with higher terbium concentrations. jetir.orgresearchgate.net The long decay times of the Tb³⁺ emission are advantageous for applications requiring time-resolved measurements to reduce background noise. nih.gov

The interaction between the Tb³⁺ ions and the crystal field of the host material (in this case, TbF₃) leads to the splitting of the electronic energy levels, known as Stark splitting. This fine structure can be observed in high-resolution emission spectra. acs.org The analysis of this splitting provides valuable information about the local symmetry of the Tb³⁺ ion within the crystal lattice. researchgate.net

For example, in a TbAlO₃ crystal, detailed analysis of the emission spectra at low temperatures allowed for the establishment of the Stark splitting scheme for the ⁷F₆, ⁷F₅, and ⁵D₄ multiplets. researchgate.netresearchgate.net The number of observed Stark components is determined by the site symmetry of the Tb³⁺ ion. researchgate.net In some host crystals, broadening and splitting of the emission peaks can be attributed to Tb³⁺ ions occupying multiple, non-equivalent crystallographic positions. mdpi.com The magnitude of the Stark splitting can be influenced by external factors like pressure, which can increase the electrostatic interaction between the 4f electrons and the surrounding ligands. researchgate.net

Absorption Spectroscopy and Optical Properties

The absorption spectrum of this compound reveals the wavelengths of light that are absorbed to promote the Tb³⁺ ions to their excited states. The absorption spectrum of Tb³⁺-doped fluoride crystals typically shows a series of sharp absorption lines in the UV and blue spectral regions, corresponding to transitions from the ⁷F₆ ground state to higher energy levels. researchgate.net While Tb³⁺ has several absorption lines, it possesses no further strong absorption in the visible range beyond the blue region. researchgate.net

The optical properties of TbF₃, such as its refractive index, are also important for its use in optical components. optica.org this compound is used as a component in optical coatings and specialty glasses for manufacturing high-performance optical devices. samaterials.com

Advanced Surface and Bulk Characterization Techniques

To fully understand the properties of this compound, advanced characterization techniques are employed to determine its elemental composition, the chemical state of its constituent elements, and its surface properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements within the top few nanometers of a material's surface. wikipedia.org For this compound, XPS is used to confirm the presence of terbium and fluorine and to determine the oxidation state of the terbium ions.

In XPS analysis of terbium compounds, the core level spectra of Tb 3d or Tb 4d are examined. The binding energies of these core level electrons are characteristic of the element and its oxidation state. For Tb³⁺, the Tb 3d₅/₂ peak is expected at a certain binding energy. researchgate.net For instance, in terbium-doped ZnS nanoparticles, the binding energies of the Tb 3d₅/₂ and Tb 3d₃/₂ peaks were found at 1242.41 eV and 1278.31 eV, respectively, which is indicative of the +3 oxidation state. researchgate.net Similarly, the F 1s core level spectrum is analyzed to confirm the presence of fluoride ions. researchgate.net Terbium is most commonly found in the +3 oxidation state, though a +4 state is also possible in some compounds like TbF₄. wikipedia.orgwikipedia.org XPS analysis helps to verify that in TbF₃, the terbium is indeed in its trivalent state. researchgate.net

Table 2: Typical XPS Binding Energies for Terbium(III)

| Orbital | Binding Energy (eV) | Reference |

|---|---|---|

| Tb 3d₅/₂ | ~1242.4 | researchgate.net |

| Tb 3d₃/₂ | ~1278.3 | researchgate.net |

This table is interactive and provides a summary of XPS data.

Auger Electron Spectroscopy (AES) for Surface Reactions and Elemental Composition

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the near-surface region of materials, typically within the top 3-10 nanometers. researchgate.netmst.or.jp The process involves bombarding the sample with a focused electron beam, which causes the ejection of an electron from a core level of an atom. An electron from a higher energy level then drops to fill the vacancy, and the excess energy is transferred to another electron, the Auger electron, which is ejected from the atom. The kinetic energy of this Auger electron is characteristic of the element from which it originated, allowing for elemental identification and quantification. researchgate.netwikipedia.org

Table 1: Principles and Applications of AES for this compound Analysis

| Feature | Description | Relevance to this compound |

| Analysis Depth | 3-10 nm | Ideal for studying surface contamination, oxidation, and the composition of the outermost atomic layers. researchgate.netmst.or.jp |

| Elemental Detection | All elements except H and He | Allows for the detection and quantification of Terbium (Tb) and Fluorine (F), as well as any surface impurities. researchgate.net |

| Quantitative Analysis | Yes, using sensitivity factors | Can be used to verify the stoichiometric F:Tb ratio of 3:1 on the surface of a TbF₃ sample. u-fukui.ac.jp |

| Chemical State Info | Sometimes available from peak shape | Changes in the shape and energy of the Tb and F Auger peaks can indicate changes in their chemical environment, such as in the formation of oxides or other compounds on the surface. |

| Spatial Resolution | Down to ~10 nm | Enables the analysis of individual nanoparticles or small features on a surface. researchgate.net |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanomaterial Characterization

Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), are indispensable tools for the characterization of nanomaterials, providing detailed information about their size, shape, morphology, and crystal structure. omicsonline.org In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. HRTEM allows for the direct imaging of the atomic lattice of a crystalline material.

A selected area electron diffraction (SAED) pattern, which is typically obtained in a TEM, can provide information about the crystal structure of the nanoparticles. For crystalline TbF₃, the SAED pattern would consist of a series of concentric rings or spots, corresponding to the different crystal planes of the orthorhombic structure of TbF₃. The analysis of these patterns allows for the determination of the lattice parameters. omicsonline.org

Table 2: Information Obtainable from TEM/HRTEM Analysis of this compound Nanoparticles

| Technique | Information Provided | Example for TbF₃ Nanoparticles |

| TEM | Nanoparticle size, shape, and morphology. | Visualization of spherical or other shaped TbF₃ nanoparticles and determination of their average size and size distribution. |

| HRTEM | Crystal lattice fringes, defects. | Imaging of the atomic planes within a single TbF₃ nanoparticle, revealing its crystallinity and any potential defects in the crystal structure. researchgate.net |

| SAED | Crystal structure and lattice parameters. | A pattern of rings or spots that can be indexed to the orthorhombic crystal structure of TbF₃, confirming the phase of the synthesized material. researchgate.netresearchgate.net |

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is often coupled with a scanning electron microscope (SEM) or a transmission electron microscope (TEM). wikipedia.orgoregonstate.eduyoutube.com When the electron beam of the microscope strikes the sample, it can cause the ejection of a core-shell electron. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org

For this compound, EDS analysis is used to confirm the presence of terbium and fluorine and to determine their relative abundance in a sample. An EDS spectrum of TbF₃ would show characteristic peaks for both terbium and fluorine. The L-lines of terbium and the K-line of fluorine are typically used for identification. By quantifying the areas under these peaks, the elemental composition of the sample can be determined, which should correspond to the chemical formula TbF₃. This technique is particularly useful for confirming the composition of synthesized TbF₃ nanoparticles or thin films. arxiv.org

Table 3: Expected EDS Data for this compound

| Element | Characteristic X-ray Lines | Expected Atomic % |

| Terbium (Tb) | L-series (e.g., Lα, Lβ) | 25% |

| Fluorine (F) | K-series (Kα) | 75% |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a material's surface. researchgate.netuwo.ca The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. oregonstate.edu

For this compound, TOF-SIMS can be used to analyze the surface chemistry with high precision. It can detect the presence of Tb⁺ and F⁻ ions, as well as molecular fragments and any surface contaminants. This is particularly useful for assessing the purity of a TbF₃ surface or for studying surface modification and thin film deposition processes. Due to its high mass resolution, TOF-SIMS can distinguish between isotopes and different molecular species with the same nominal mass. carleton.eduresearchgate.net

Table 4: TOF-SIMS Analysis Capabilities for this compound Surfaces

| Capability | Description | Application to TbF₃ |

| Surface Sensitivity | Analysis of the top 1-2 nm of the surface. | Ideal for detecting surface contamination, oxidation, or the initial stages of thin film growth on a TbF₃ substrate. researchgate.netuwo.ca |

| Elemental & Molecular Detection | Detection of all elements and molecular fragments. | Identification of Tb⁺, F⁻, and potential surface adsorbates or contaminants. |

| High Mass Resolution | Distinguishes between ions with very similar masses. | Can resolve isotopic variations and differentiate between elemental ions and molecular fragments. carleton.edu |

| Imaging | Provides spatial distribution of surface species. | Can map the distribution of terbium, fluorine, and any impurities across the sample surface. |

Electron Spin Resonance (ESR) for Electronic Structure Probing

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions between electron spin levels induced by microwave radiation in the presence of a magnetic field. It is used to study materials with unpaired electrons. The Tb³⁺ ion has a 4f⁸ electron configuration and a J=6 ground state, making it a non-Kramers ion. nih.gov

While ESR spectra are not typically observed for non-Kramers ions in highly symmetric environments, they can be detected in lower-symmetry crystal fields. nih.gov Studies of Tb³⁺ in a zirconium fluoride glass have shown that it is possible to observe ESR signals from the Tb³⁺ ion in a fluoride matrix. researchgate.net The results are interpreted in terms of a non-Kramers doublet ground state. The analysis of the ESR spectrum provides information about the g-factor and the hyperfine coupling constant, which are sensitive to the local environment of the Tb³⁺ ion. researchgate.net This information is valuable for understanding the electronic structure of Tb³⁺ in this compound and how it is influenced by the surrounding fluoride ions.

Table 5: ESR Parameters for Tb³⁺ in a Fluoride Environment

| Parameter | Description | Significance for TbF₃ |

| g-factor | A dimensionless quantity that characterizes the magnetic moment of the unpaired electron. | The g-value is anisotropic and reflects the symmetry of the crystal field around the Tb³⁺ ion. researchgate.net |

| Hyperfine Coupling Constant (A) | Describes the interaction between the electron spin and the nuclear spin of the terbium nucleus. | Provides information about the electronic wavefunction and the nature of the chemical bonding between terbium and fluorine. researchgate.net |

| Zero-Field Splitting (δ) | The energy splitting between the levels of the non-Kramers doublet in the absence of a magnetic field. | Indicates the extent of distortion from a perfectly symmetrical environment. researchgate.net |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Insights

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to probe the vibrational modes of molecules and crystals. These techniques provide information about the chemical bonds and the local structure of a material. FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. covalentmetrology.comsurfacesciencewestern.comnih.gov

FTIR and Raman spectroscopy are complementary techniques. covalentmetrology.com Some vibrational modes may be active in Raman but not in IR, and vice versa, depending on the symmetry of the vibration. Therefore, a complete vibrational analysis of TbF₃ would ideally involve both techniques.

Table 6: Application of Vibrational Spectroscopy to this compound

| Technique | Principle | Information Obtained for TbF₃ |

| FTIR Spectroscopy | Measures the absorption of infrared radiation due to molecular vibrations. surfacesciencewestern.com | Can identify the presence of characteristic Tb-F vibrational modes and detect impurities such as water or carbonates. researchgate.net |

| Raman Spectroscopy | Measures the inelastic scattering of light due to molecular vibrations. covalentmetrology.com | Provides information on the lattice phonons of the crystalline TbF₃ and can be used to study phase transitions and crystallinity. |

Luminescence Mechanisms and Energy Transfer Dynamics

Intrinsic Fluorescence Mechanisms in Terbium(III) Fluoride (B91410)

The intrinsic fluorescence of Terbium(III) fluoride originates from electronic transitions within the 4f electron shell of the Tb³⁺ ion. The electronic configuration of Tb³⁺ is [Xe]4f⁸. The shielding of these 4f electrons by the outer 5s and 5p electron shells results in sharply defined, line-like emission spectra, which are characteristic of lanthanide ions.

The luminescence process begins with the absorption of energy, typically from UV excitation, which promotes the Tb³⁺ ion from its ground state (⁷F₆) to higher energy levels. Following excitation, the ion undergoes non-radiative relaxation, rapidly losing energy through vibrational processes until it populates the primary emitting state, the ⁵D₄ level. researchgate.net In some cases, initial relaxation may occur to the higher ⁵D₃ level, which can then populate the ⁵D₄ level via a cross-relaxation process. researchgate.netresearchgate.net

The most prominent luminescence from Terbium(III) is the green emission corresponding to the ⁵D₄ → ⁷F₅ transition, which typically peaks around 542-544 nm. researchgate.netnih.gov Other significant emissions arise from transitions from the ⁵D₄ level to other levels of the ground state ⁷Fⱼ multiplet, as detailed in the table below. nih.govresearchgate.net The low phonon energies of fluoride hosts like TbF₃ are particularly advantageous as they minimize non-radiative decay from the ⁵D₄ level, leading to higher luminescence efficiency. nih.gov

| Transition | Wavelength Range (nm) | Observed Color |

| ⁵D₄ → ⁷F₆ | ~488 - 494 | Blue |

| ⁵D₄ → ⁷F₅ | ~542 - 545 | Green (Dominant) |

| ⁵D₄ → ⁷F₄ | ~581 - 588 | Yellow-Orange |

| ⁵D₄ → ⁷F₃ | ~621 | Red |

| This table presents the primary radiative transitions for the Tb³⁺ ion after excitation. |

Energy Transfer Processes Involving Terbium(III) Ions

The luminescent output of Tb³⁺ can be significantly influenced and enhanced through various energy transfer (ET) mechanisms. These processes involve the absorption of energy by a sensitizer (B1316253)—either the host material or another co-dopant ion—followed by a non-radiative transfer of that energy to the Tb³⁺ ion, which then emits light.

In sensitized luminescence, a host lattice or a co-doped "sensitizer" ion with a large absorption cross-section absorbs the initial excitation energy and efficiently transfers it to a nearby Tb³⁺ "activator" ion. This process is crucial for applications where direct excitation of Tb³⁺ is inefficient. For the energy transfer to be effective, the sensitizer's emission band must overlap with one of the Tb³⁺ ion's absorption bands.

When co-doped with other lanthanide ions, Tb³⁺ can act as an energy donor, transferring its excitation energy to neighboring acceptor ions like Samarium(III) (Sm³⁺) or Europium(III) (Eu³⁺). This allows for the tuning of the emission color from green to orange-red or red.

In these systems, Tb³⁺ acts as the energy donor and ions like Eu³⁺ or Sm³⁺ act as energy acceptors. The transfer is possible because the emission spectrum of the Tb³⁺ donor (specifically the ⁵D₄ → ⁷Fⱼ transitions) overlaps with the excitation spectrum of the acceptor ion (e.g., the ⁷F₀, ⁷F₁ → ⁵D₀, ⁵D₁ transitions for Eu³⁺). nih.gov This spectral overlap is a fundamental condition for efficient energy transfer. nih.gov

However, the concentration of the donor (Tb³⁺) and acceptor (e.g., Eu³⁺) ions plays a critical role. As the concentration of Tb³⁺ ions increases, the average distance between them decreases, which can lead to concentration quenching . This phenomenon occurs when the excitation energy migrates among the Tb³⁺ ions until it reaches a "quenching site," such as a crystal defect or an impurity, where the energy is lost non-radiatively. elsevierpure.com This process competes with the desired radiative emission and energy transfer to acceptors, leading to a decrease in luminescence intensity at high dopant concentrations. elsevierpure.comnih.gov The cross-energy transfer between dopant ions becomes more pronounced as the distance between them shortens, exacerbating the quenching effect. nih.gov

The primary pathway for energy transfer from Tb³⁺ to Eu³⁺ involves the non-radiative de-excitation of a Tb³⁺ ion from its ⁵D₄ state, with the simultaneous excitation of a nearby Eu³⁺ ion to its ⁵D₀ or ⁵D₁ states. nih.gov The specific transitions involved are:

Tb³⁺(⁵D₄) + Eu³⁺(⁷F₁) → Tb³⁺(⁷F₅) + Eu³⁺(⁵D₁)

Tb³⁺(⁵D₄) + Eu³⁺(⁷F₀, ⁷F₁) → Tb³⁺(⁷F₄) + Eu³⁺(⁵D₀) nih.gov

Similarly, an efficient energy transfer from Tb³⁺ to Sm³⁺ has been observed, where the energy from the ⁵D₄ state of terbium excites the ⁴G₅/₂ state of samarium. researchgate.net The result is a quenching of Tb³⁺ green emission and a simultaneous enhancement of the characteristic orange-red emission from Sm³⁺. researchgate.net

The energy transfer efficiency (η_ET) from a donor to an acceptor can be quantified by analyzing the luminescence decay times of the donor in the presence and absence of the acceptor. It is a critical parameter for evaluating the performance of co-doped luminescent materials.

| Donor | Acceptor | Host System | Energy Transfer Efficiency (η_ET) |

| Ce³⁺ | Tb³⁺ | Na(Y₁₅Na₀₅)F₆ | 65% nih.gov |

| Tb³⁺ | Eu³⁺ | LiYF₄ | Up to 76% researchgate.net |

| This interactive table summarizes reported energy transfer efficiencies in various fluoride-based systems. |

The mechanism governing these interactions is often a dipole-dipole interaction, as determined in studies of Ba₂P₂O₇ co-doped with Tb³⁺ and Eu³⁺. rsc.org

Terbium(III) ions are also involved in more complex energy transfer processes known as upconversion and downconversion.

Upconversion (UC) is a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy visible light. In systems co-doped with Yb³⁺ and Tb³⁺, two excited Yb³⁺ ions can cooperatively transfer their energy to a single Tb³⁺ ion, promoting it to the ⁵D₄ excited state, which then results in green emission. mdpi.com This cooperative energy transfer (CET) is a key mechanism for upconversion. mdpi.com Tb³⁺ can also serve as an energy donor or migrator in interfacial energy transfer upconversion schemes in core-shell nanocrystals, providing a pathway for converting photons to higher energies. nih.gov

Downconversion (DC) , also known as quantum cutting, is the inverse process: one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons. In Tb³⁺-Yb³⁺ co-doped systems, a Tb³⁺ ion excited by a visible photon can transfer a portion of its energy to excite two neighboring Yb³⁺ ions, resulting in near-infrared emission from the Yb³⁺ ions. This process is of interest for enhancing the efficiency of solar cells. mdpi.com The concentration of Yb³⁺ is a critical factor, as excessive concentrations can lead to quenching effects due to energy migration between the Yb³⁺ ions themselves. mdpi.com

Inter-ionic Energy Transfer between Terbium(III) and Other Lanthanide Ions (e.g., Sm3+, Eu3+)

Quantum Yield Determination and Luminescent Efficiency Studies

Quantum Yield Determination: The QY is typically measured using either an absolute or a relative method.

Absolute Method: This involves placing the sample in an integrating sphere, which collects all emitted light in a 4π geometry. The total emitted photon flux is directly compared to the reduction in the excitation beam's photon flux due to absorption by the sample. This method is direct but requires specialized equipment.

Relative Method: In this more common approach, the emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions (excitation wavelength, optical density, etc.). capes.gov.br For terbium complexes, solutions of europium(III) and terbium(III) tris(dipicolinates) have been proposed as convenient secondary standards. capes.gov.br

The quantum yield (Φ) of a Tb³⁺ complex or crystal is determined by the competition between radiative (k_r) and non-radiative (k_nr) decay rates of the excited state (typically the ⁵D₄ level):

Φ = k_r / (k_r + k_nr)

The radiative rate (k_r) can be calculated using Judd-Ofelt theory, while the total decay rate (k_r + k_nr) is the inverse of the experimentally measured luminescence lifetime (τ_exp). Therefore, the quantum yield can also be estimated using the formula:

Φ = τ_exp / τ_rad

where τ_rad is the radiative lifetime calculated from the Judd-Ofelt analysis. aip.org

Luminescent Efficiency Studies: Research has shown that the luminescent efficiency of Tb³⁺ is highly dependent on its host environment. In fluoride hosts, which have low phonon energies, non-radiative decay processes are generally suppressed, leading to potentially high quantum yields. nih.gov For example, Tb³⁺ in LiTbF₄ exhibits a high quantum efficiency, with a measured lifetime of the ⁵D₄ level that closely matches the radiative lifetime calculated by Judd-Ofelt theory. aip.org Conversely, in materials with high concentrations of defects or vacancies, such as the ionic conductor Tb₀.₈₁Ca₀.₁₉F₂.₈₁, the quantum efficiency is lower due to an increase in non-radiative decay pathways. aip.org The presence of high-frequency vibrations, such as from O-H oscillators in coordinated water molecules, is particularly detrimental to the luminescence of Tb³⁺ and can severely quench its emission. mdpi.com

| Compound / System | Measured Lifetime (τ_exp) | Quantum Yield (Φ) | Notes | Reference |

| LiTbF₄ | 7 ms (B15284909) | High | Radiative lifetime confirmed to be ~7 ms. High efficiency. | aip.org |

| Tb₀.₈₁Ca₀.₁₉F₂.₈₁ | - | Lower than LiTbF₄ | High concentration of vacant sites leads to lower efficiency. | aip.org |

| TbF₃ | 3.9 ms (at 4.2 K) | - | Lifetime decreases significantly at higher temperatures (0.30 ms at 300 K). | researchgate.net |

| LiLuF₄:15%Tb | 5.47 ms | 6.87% | Nanocrystals under 378 nm UV excitation. | nih.gov |

| [Tb(bbpen)(NO₃)] | - | 21 ± 2% | Complex in solid state. | nih.govacs.org |

| [Tb(bbppn)(NO₃)] | - | 67 ± 7% | Minor ligand modification dramatically increases QY by minimizing non-radiative pathways. | nih.govacs.org |

| Cs₃[Tb(dpa)₃] | - | 26.5 ± 2% | Proposed as a quantum yield standard in tris buffer. | capes.gov.br |

This table provides a summary of reported lifetime and quantum yield values for Tb³⁺ in this compound and other relevant host materials, illustrating the strong influence of the local environment and temperature on luminescent properties.

Doping Effects and Host Matrix Engineering with Terbium Iii Fluoride

Terbium(III) Fluoride (B91410) as a Dopant in Inorganic Fluoride Matrices

When introduced as a dopant into various inorganic fluoride hosts, terbium(III) ions (Tb³⁺) are renowned for their characteristic green luminescence. The efficiency and spectral characteristics of this emission are strongly influenced by the doping concentration, the composition of the host lattice, and the presence of other co-dopants.

The concentration of Tb³⁺ ions within a host matrix is a critical parameter that governs the intensity and color of the emitted light. At low concentrations, the luminescence intensity typically increases with the amount of Tb³⁺. However, as the concentration surpasses an optimal level, a phenomenon known as concentration quenching occurs, leading to a decrease in luminescence intensity. This quenching is primarily caused by non-radiative energy transfer between closely spaced Tb³⁺ ions.

Another significant effect of increasing Tb³⁺ concentration is the variation in the ratio of blue to green emission. Tb³⁺ ions have two primary emitting levels: ⁵D₃ (blue emission) and ⁵D₄ (green emission). At higher concentrations, cross-relaxation processes between adjacent Tb³⁺ ions become more probable. This process non-radiatively depopulates the higher ⁵D₃ level and populates the ⁵D₄ level, resulting in a shift from blue-green to predominantly green emission. For instance, in BaF₂:Tb³⁺ phosphors, the optimal concentration for green emission is found to be 4 mol%, with the concentration quenching mechanism attributed to dipole-quadrupole interactions. researchgate.net Similarly, in CaF₂:Tb³⁺ nanoparticles, as the Tb³⁺ concentration increases, the intensity of the green emission from the ⁵D₄ level increases, while the blue emission from the ⁵D₃ level decreases. nih.gov

| Host Matrix | Optimal Tb³⁺ Concentration (for green emission) | Quenching Mechanism | Reference |

| BaF₂ | 4 mol% | Dipole-quadrupole interaction | researchgate.net |

| CaF₂ | ~10 mol% (stable emission) | Cross-relaxation | nih.gov |

| LiLuF₄ | 15-20 mol% | Concentration quenching | nih.gov |

The choice of the host lattice is crucial as it dictates the local environment of the Tb³⁺ ions, thereby influencing their luminescent properties. Fluoride hosts are particularly advantageous due to their low phonon energies, which minimize non-radiative relaxation and enhance luminescence efficiency. rsc.orgnih.gov

LaF₃: Lanthanum fluoride is an excellent host for lanthanide ions due to its high solubility for these ions and structural compatibility. conicet.gov.ar In LaF₃:Tb³⁺ nanoparticles, the luminescence is dominated by the characteristic green emission of Tb³⁺. researchgate.net Co-doping with Ce³⁺ can significantly enhance the Tb³⁺ emission through efficient energy transfer from Ce³⁺ to Tb³⁺. conicet.gov.ar

NaGdF₄: Sodium gadolinium fluoride is recognized as one of the most efficient host materials for upconversion and downconversion luminescence. researchgate.netwpmucdn.com The Gd³⁺ sublattice can act as an efficient energy migration pathway, facilitating energy transfer to the Tb³⁺ activator ions. researchgate.net This host is often used in co-doping strategies to achieve tunable multicolor emissions.

Fluoride Phosphate (B84403) Glasses: These glasses combine the benefits of both fluoride and phosphate materials, offering low phonon energies, good thermal stability, and high solubility for rare-earth ions. bohrium.comcas.cz In Tb³⁺-doped fluoride-phosphate glasses containing NaGdF₄ nanocrystals, the incorporation of Tb³⁺ into the fluoride nanocrystal phase leads to enhanced photoluminescence and a higher quantum yield compared to the glassy matrix. bohrium.comkobv.de The energy transfer from Gd³⁺ to Tb³⁺ ions further boosts the emission efficiency. bohrium.com

| Host Matrix | Key Features | Impact on Tb³⁺ Luminescence |

| LaF₃ | High solubility for lanthanide ions, low phonon energy. | Efficient green emission, enhancement via Ce³⁺ co-doping. conicet.gov.arresearchgate.net |

| NaGdF₄ | Highly efficient host for energy transfer, stable crystal structure. | Enhanced luminescence via Gd³⁺ sublattice energy migration. researchgate.netwpmucdn.com |

| Fluoride Phosphate Glasses | Low phonon energy, high rare-earth solubility, thermal stability. | Enhanced quantum yield upon incorporation into nanocrystalline fluoride phases. bohrium.comkobv.de |

By co-doping Tb³⁺ with other lanthanide ions, it is possible to achieve tunable multicolor light emission from a single material under a single excitation wavelength. This is accomplished through controlled energy transfer between the co-dopants. A common strategy involves co-doping with Europium(III) (Eu³⁺), which emits red light.

In a NaGdF₄ host co-doped with Tb³⁺ and Eu³⁺, the emission color can be tuned from green to red by varying the Tb³⁺/Eu³⁺ molar ratio. The energy absorbed by the host or a sensitizer (B1316253) (like Ce³⁺) can be transferred to Tb³⁺, which then either emits its characteristic green light or transfers its energy to Eu³⁺, resulting in red emission. Judicious control over the dopant concentrations and their relative distances allows for the creation of materials that emit various shades of yellow, orange, and pink.

Similarly, in CaF₂ nanocrystals co-doped with Tb³⁺ and Eu³⁺, multicolor emission is achievable. The efficiency of the energy transfer from Tb³⁺ to Eu³⁺ determines the final emission color.

Terbium(III) Fluoride as a Host Material for Lanthanide Ions

Beyond its role as a dopant, this compound itself serves as an excellent host material for other luminescent lanthanide ions. conicet.gov.ar Its crystal structure can readily accommodate other trivalent lanthanide ions, and its low phonon energy environment is conducive to efficient luminescence.

A notable example is the doping of TbF₃ with gadolinium (Gd³⁺), ytterbium (Yb³⁺), and neodymium (Nd³⁺). In TbF₃:Gd³⁺,Yb³⁺,Nd³⁺ nanoparticles, the material exhibits both downconversion and upconversion luminescence properties. mdpi.com The Tb³⁺ ions in the host lattice can be excited by UV light and exhibit their characteristic green emission. Simultaneously, the presence of Yb³⁺ and Nd³⁺ allows for upconversion processes where near-infrared radiation is converted into visible light. The Gd³⁺ ions can also participate in energy transfer processes within the lattice. This multifunctionality makes such materials promising for applications in multimodal imaging. mdpi.com

Defects and Charge Compensation Mechanisms in Doped this compound Systems

The presence of these defects can be complex. In CaF₂:Tb³⁺, increasing the doping concentration can lead to the formation of undesirable complex defects that reduce emission intensity. rsc.org Furthermore, the coexistence of terbium in different valence states (Tb³⁺ and Tb⁴⁺) has been observed in hosts like LiCaAlF₆, which can introduce additional defect centers and influence the material's optical properties, such as optically stimulated luminescence (OSL). bohrium.com The formation of these defect centers is a critical aspect of "defect engineering," which seeks to manipulate these imperfections to enhance desired luminescent properties. researchgate.net

In systems where Tb³⁺ is doped into a host with trivalent cations like LaF₃ or GdF₃, the charge mismatch is avoided, leading to fewer lattice defects and generally higher luminescence efficiency. When TbF₃ itself is the host, doping with other trivalent lanthanides also proceeds with minimal charge compensation issues.

Surface Modification and Coating of this compound Nanoparticles

For many applications, especially in biological imaging, it is essential to control the surface properties of luminescent nanoparticles. Surface defects and ligands can act as quenching sites for the luminescence of the lanthanide ions located at or near the surface. Surface modification strategies are employed to passivate these surface quenchers and to improve the dispersibility and biocompatibility of the nanoparticles.

A common and effective strategy is the creation of a core/shell structure, where the luminescent core (e.g., TbF₃ or a Tb³⁺-doped nanoparticle) is coated with an inert shell of a wide-bandgap material with low phonon energy, such as LaF₃ or an undoped version of the core's host material. acs.org This shell effectively isolates the luminescent core from the surrounding environment, reducing non-radiative decay and enhancing the quantum yield. For example, coating CeF₃:Tb³⁺ nanoplates with a LaF₃ shell has been shown to increase both luminescence intensity and lifetime. acs.org

Another approach involves coating the nanoparticles with a layer of silica (B1680970) (SiO₂). A silica shell can significantly improve the water solubility and provides a versatile surface for further functionalization with biomolecules. nih.govscispace.com However, the silica coating process must be carefully controlled, as the presence of hydroxyl (-OH) groups in the silica shell can quench the luminescence of Tb³⁺. nih.govresearchgate.net Studies on TbF₃@CeF₃ core/shell nanocrystals coated with silica (TbF₃@CeF₃@SiO₂) showed that while the coating improved stability, it also led to a decrease in luminescence intensity due to UV absorption by the silica and quenching by surface -OH groups. nih.govresearchgate.net

Organic ligands such as polyethylene (B3416737) glycol (PEG), polyacrylic acid (PAA), and sodium tripolyphosphate (TPP) are also used to functionalize the surface of nanoparticles containing TbF₃. rsc.org These coatings can improve colloidal stability and biocompatibility. However, the vibrational modes of these organic molecules (e.g., O-H and N-H bonds) can also act as quenchers, impacting the luminescence intensity and lifetime. rsc.org

| Nanoparticle System | Surface Modification/Coating | Effect on Luminescence | Reference |

| CeF₃:Tb³⁺ | LaF₃ shell | Enhanced luminescence intensity and lifetime. | acs.org |

| TbF₃@CeF₃ | SiO₂ shell | Decreased luminescence intensity due to quenching and UV absorption. | nih.govresearchgate.net |

| Gd₀.₉Tb₀.₁F₃ | PEG, PAA, SiO₂@PEG | Decreased emission intensity due to surface quenchers. | rsc.org |

| Gd₀.₉Tb₀.₁F₃ | TPP | Highest luminescence intensity among tested organic coatings. | rsc.org |

| CaF₂:Ce/Tb | CaF₂ shell | Enhanced luminescence efficiency. | nih.gov |

| CaF₂:Ce/Tb@CaF₂ | SiO₂ shell | Highly water-dispersible. | nih.gov |

Nanomaterials Research and Nanostructure Effects of Terbium Iii Fluoride

Synthesis and Morphological Control of Terbium(III) Fluoride (B91410) Nanoparticles

The synthesis of Terbium(III) fluoride nanoparticles with controlled morphology is crucial for tailoring their properties for specific applications. Various chemical methods have been developed to achieve this, with the choice of synthesis route and reaction parameters having a profound impact on the final product.

Common synthesis techniques include thermal decomposition, co-precipitation, and hydrothermal methods. researchgate.netnih.govresearchgate.net The thermal decomposition of single-source precursors, such as Tb(III) complexes in oleylamine (B85491), has been used to produce TbF₃ nanoparticles. researchgate.net Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at elevated temperatures and pressures, is another effective method for producing well-defined nanocrystals. researchgate.net This technique allows for precise control over particle size and shape by adjusting reaction conditions. researchgate.netmdpi.com The co-precipitation method, often carried out in the presence of capping agents or in microemulsions, allows for the formation of complex, self-organized structures like core/shell nanoparticles. nih.govresearchgate.net

The morphology of the resulting nanoparticles—be it spheres, rods, plates, or more complex shapes—is dictated by a variety of factors. nih.govosti.gov These include the reaction temperature, the ratio of reactants, the choice of solvent and capping agents (like oleic acid and oleylamine), and the reaction time. nih.govcsic.es For instance, the relative amounts of oleic acid and oleylamine can strongly influence the final shape of fluoride nanoparticles. csic.es Similarly, in hydrothermal synthesis, the use of additives like trisodium (B8492382) citrate (B86180) can significantly impact the morphology of the final lanthanide fluoride products. researchgate.net

Table 1: Synthesis Methods and Morphological Control of this compound and Related Nanoparticles

| Synthesis Method | Precursors/Reagents | Typical Morphologies | Controlling Factors |

| Thermal Decomposition | Tb(III) complexes, oleylamine | Irregular, spherical | Temperature, precursor type |

| Co-precipitation | Terbium salts, fluoride source (e.g., NH₄F), Triton X-100 | Discs, self-organized core/shell | Capping agents, reaction medium |

| Hydrothermal Synthesis | Terbium salts, NaBF₄, trisodium citrate | Elongated nanoparticles, polyhedral microcrystals | Temperature, pressure, additives (e.g., citrate), pH |

| Thermolysis of Trifluoroacetates | Na(CF₃COO), RE(CF₃COO)₃, oleic acid, oleylamine | Polyhedra, rods, plates, spheres | Ratio of Na/RE, solvent composition, temperature, time |

Size-Dependent Optical and Magnetic Properties of this compound Nanomaterials

The optical and magnetic properties of this compound nanomaterials are intrinsically linked to their size. As the dimensions of the nanoparticles decrease, quantum confinement effects and a higher surface-to-volume ratio begin to dominate, leading to distinct behaviors not observed in the bulk material.

Optically, TbF₃ nanoparticles are known for their characteristic green luminescence, arising from the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. nih.gov The intensity and lifetime of this luminescence can be size-dependent. Surface defects and quenching sites become more influential in smaller nanoparticles, which can lead to a decrease in luminescence efficiency. nih.gov However, optimized synthesis can produce high-quality nanocrystals with enhanced optical properties. The doping concentration of Tb³⁺ also plays a critical role, with luminescence intensity often peaking at an optimal concentration before decreasing due to effects like cross-relaxation between neighboring ions. mdpi.com

Magnetically, bulk TbF₃ is known to be a dipole ferromagnet at very low temperatures (below 3.95 K). mdpi.com In nanoparticles, these magnetic properties are expected to be size-dependent. Studies on similar rare-earth fluoride nanoparticles, like DyF₃, have shown that the saturation of magnetization decreases as the particle size is reduced. mdpi.com This size effect is attributed to the increased influence of the nanoparticle shell and potential clustering effects. mdpi.com The distribution of magnetic moments within the nanoparticle and the critical size required for the formation of magnetic ordering are key questions in the physics of these nanosized materials. mdpi.com Research has also explored TbF₃ nanoparticles for their magneto-optical properties, such as the Faraday effect, which is the rotation of the plane of polarized light in the presence of a magnetic field. researchgate.net

Table 2: Size-Dependent Properties of this compound and Related Nanomaterials

| Property | Size Dependence | Underlying Mechanism |

| Optical | ||

| Luminescence Intensity | Can decrease with smaller size due to surface quenching. nih.gov Can be optimized by controlling synthesis. | Increased surface-to-volume ratio enhances non-radiative decay pathways at the surface. nih.gov |

| Luminescence Lifetime | Can be affected by surface passivation; core/shell structures can significantly prolong lifetimes. nih.gov | Removal of surface quenchers reduces non-radiative decay rates. nih.gov |

| Magnetic | ||

| Saturation Magnetization | Decreases with decreasing particle size (observed in similar REF₃). mdpi.com | Increased contribution from the magnetically disordered shell and surface effects. mdpi.com |

| Magnetic Ordering | The critical temperature for ferromagnetic ordering is expected to be size-dependent. | Finite-size effects and surface anisotropy can alter magnetic phase transitions. |

| Verdet Constant | Large Verdet constants are observed in films containing TbF₃ nanoparticles, indicating strong magneto-optical activity. researchgate.net | The intrinsic properties of the Tb³⁺ ion combined with nanostructuring. |

Core/Shell Nanostructures Involving this compound

A powerful strategy to enhance the properties of this compound nanoparticles, particularly their luminescence, is the creation of core/shell nanostructures. In this design, a core nanoparticle (which can be TbF₃ or contain Tb³⁺ dopants) is coated with a shell of another material. This architecture offers several advantages, primarily by passivating the surface of the luminescent core.

The shell material is often a fluoride of another lanthanide, like cerium fluoride (CeF₃) or lanthanum fluoride (LaF₃), which has a similar crystal lattice to the core, allowing for epitaxial growth. nih.govmdpi.com This inert shell acts as a physical barrier, protecting the Tb³⁺ ions in the core from surface-related quenching effects caused by solvent molecules or other quenchers in the surrounding environment. nih.govresearchgate.net This passivation significantly reduces non-radiative energy loss, leading to a dramatic enhancement of luminescence intensity and longer luminescence lifetimes. nih.govnih.gov